1-methyl-N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
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Properties
IUPAC Name |
1-methyl-N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)-1,2-oxazol-3-yl]methyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-11-7-12-3-4-13(8-16(12)26-11)17-9-14(22-27-17)10-20-19(25)15-5-6-18(24)23(2)21-15/h3-6,8-9,11H,7,10H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELOHEINRLQCHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=NN(C(=O)C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoxazole and pyridazine moieties. Specific methodologies may include:
- Formation of the isoxazole ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Pyridazine synthesis : The incorporation of the pyridazine structure often involves condensation reactions with hydrazine derivatives.
- Final assembly : The final product is obtained through coupling reactions that link the benzofuran and isoxazole components.
Anticancer Properties
Research indicates that derivatives similar to this compound exhibit significant anticancer activity . For instance, compounds featuring benzofuran structures have shown promising results against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 0.37 |
| Compound B | HeLa (Cervical) | 0.73 |
| Compound C | A549 (Lung) | 0.95 |
These findings suggest that structural modifications can enhance the anticancer efficacy of benzofuran derivatives, potentially through mechanisms that induce apoptosis or inhibit cell proliferation .
The biological activity of the compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Studies demonstrate that certain derivatives initiate programmed cell death in malignancies by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : Some compounds have been reported to cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.
Case Studies
A notable study evaluated the effects of a related compound on human cancer cell lines. The results indicated a significant reduction in cell viability across multiple types, with flow cytometry revealing increased apoptotic markers . This emphasizes the potential of benzofuran derivatives as therapeutic agents.
Pharmacological Profile
In addition to anticancer properties, compounds similar to This compound have been investigated for their effects on cannabinoid receptors, particularly CB2 agonism which plays a role in modulating pain and inflammation . This suggests a dual therapeutic potential in oncology and pain management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
